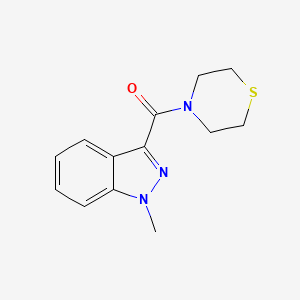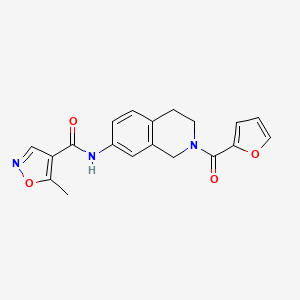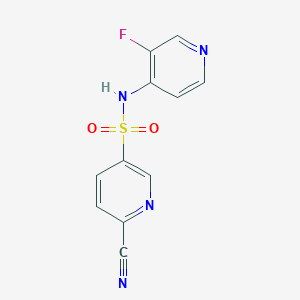![molecular formula C11H7ClO3S B2897673 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid CAS No. 861208-90-4](/img/structure/B2897673.png)
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid is a chemical compound with the molecular formula C11H7ClO3S and a molecular weight of 254.68948 g/mol This compound is characterized by the presence of a thiochromen ring system, which is a sulfur-containing heterocyclic structure, and a chloro substituent at the 6-position
Wirkmechanismus
Target of Action
It is known that benzimidazole and its derivatives, which are structurally similar to this compound, have been found to be effective against various strains of microorganisms . They have been used as biomimetics of guanine residues .
Mode of Action
Benzimidazole molecules, which share a similar structure, have been a major source of new drugs . These drugs were originally synthesized to mimic the action of benzimidazole molecules found in nature .
Biochemical Pathways
Benzimidazole and its derivatives are known to be involved in important signal transduction pathways within the cell .
Pharmacokinetics
Benzimidazole and its derivatives are known to have attractive physicochemical and pharmacokinetic properties .
Result of Action
Benzimidazole and its derivatives have been found to have significant efficacy in murine and human xenograft tumor models .
Action Environment
It is known that the renin–angiotensin system (ras), which benzimidazole and its derivatives affect, plays an important role in cardiovascular regulation and the maintenance of blood pressure and electrolyte balance .
Biochemische Analyse
Biochemical Properties
Related compounds, such as coumarin-chalcone hybrids, have been shown to exhibit significant antioxidant potential . This suggests that 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid may interact with enzymes and proteins involved in oxidative stress pathways.
Cellular Effects
It is possible that this compound could influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism, similar to other compounds in the thiochromen family .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 6-chloro-4-oxo-2H-thiochromen-3(4H)-ylidene with acetic acid derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiochroman derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Vergleich Mit ähnlichen Verbindungen
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid can be compared with other similar compounds, such as:
6-chloro-4-oxo-2H-thiochromen-3(4H)-ylidene derivatives: These compounds share a similar core structure but differ in the substituents attached to the thiochromen ring.
Thiochromen analogs: Compounds with variations in the sulfur-containing ring system.
Chloro-substituted heterocycles: Compounds with chloro substituents on different heterocyclic systems. The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(2Z)-2-(6-chloro-4-oxothiochromen-3-ylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-7-1-2-9-8(4-7)11(15)6(5-16-9)3-10(13)14/h1-4H,5H2,(H,13,14)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFPKSCHIVGTOM-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O)C(=O)C2=C(S1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C(=O)O)/C(=O)C2=C(S1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2897590.png)
![4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2897593.png)

![5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2897595.png)
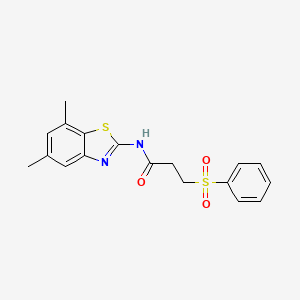
![3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2897600.png)
![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)
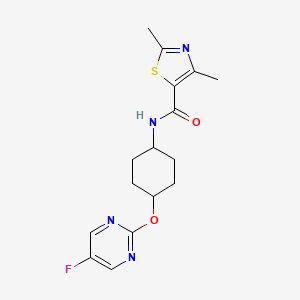
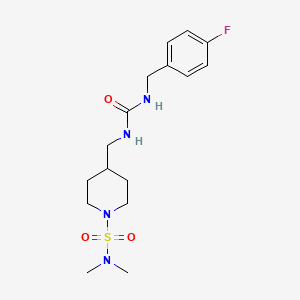
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)
![1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2897605.png)
